1-(4-hydroxyphenyl)butan-2-one

Lipophilicity Drug-likeness Partition coefficient

Procurement of this positional isomer (CAS 91060-98-9) is frequently confounded by catalog misidentification with raspberry ketone (CAS 5471-51-2). Laboratories requiring the 1-positional isomer for SAR studies, synthetic building block applications, or natural product authentication in Rheum/Rubus species must verify identity by InChI match (InChI=1S/C10H12O2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,12H,2,7H2,1H3). • Distinct XlogP (1.70 vs. ~1.5 for raspberry ketone); predicted BBB penetration probability of 57.50%. • Activated methylene bridge adjacent to carbonyl enables unique synthetic transformations (e.g., selective aldol condensations) not accessible with the 4-isomer. • Verified by InChI match and supplied with QC documentation to ensure isomer identity.

Molecular Formula C10H12O2
Molecular Weight 164.2
CAS No. 91060-98-9
Cat. No. B6162120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-hydroxyphenyl)butan-2-one
CAS91060-98-9
Molecular FormulaC10H12O2
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)butan-2-one (CAS 91060-98-9): Structural Identity and Procurement Context


1-(4-Hydroxyphenyl)butan-2-one (CAS 91060-98-9) is a C10H12O2 phenolic ketone belonging to the 1-hydroxy-2-unsubstituted benzenoid class [1]. It is a positional isomer of the commercially dominant raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, CAS 5471-51-2), from which it differs by the attachment point of the phenyl ring to the butan-2-one backbone—at the 1-position rather than the 4-position . The compound has been identified as a natural product in Rubus idaeus (raspberry) and Rheum species (rhubarb) [1][2]. Critically, this compound is frequently confused with raspberry ketone in vendor catalogs and databases, creating a significant procurement identity verification challenge .

Why 1-(4-Hydroxyphenyl)butan-2-one Cannot Be Substituted with Raspberry Ketone or Other Phenylbutanone Isomers


Although 1-(4-hydroxyphenyl)butan-2-one (CAS 91060-98-9) and raspberry ketone (CAS 5471-51-2) share the identical molecular formula (C10H12O2) and molecular weight (164.20 g/mol), they are constitutional isomers with distinct connectivity: the target compound bears the phenyl substituent at the 1-position of the butan-2-one chain (Ph-CH2-CO-CH2-CH3), whereas raspberry ketone carries it at the 4-position (Ph-CH2-CH2-CO-CH3) [1]. This structural difference alters the electronic environment of the carbonyl group and the conformational flexibility of the molecule, leading to measurably different lipophilicity (XlogP of 1.70 vs. ~1.5) and predicted ADMET profiles [1][2]. Furthermore, the target compound lacks experimentally determined melting point and boiling point data in authoritative databases—in stark contrast to the well-characterized raspberry ketone (MP 82–84 °C) [3]—meaning that identity verification by simple physical constant matching is not currently feasible. Procurement of the wrong isomer will result in a different chemical entity with unvalidated properties for the intended application.

Quantitative Comparative Evidence for 1-(4-Hydroxyphenyl)butan-2-one (CAS 91060-98-9) Selection


Predicted Lipophilicity (XlogP) Differentiation from Raspberry Ketone

The target compound 1-(4-hydroxyphenyl)butan-2-one exhibits a predicted XlogP of 1.70, compared to a reported XlogP of approximately 1.5 for raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, CAS 5471-51-2) [1][2]. This ~0.2 log unit difference corresponds to an approximately 1.6-fold higher predicted octanol-water partition coefficient, indicating measurably greater lipophilicity for the 1-positional isomer. The Atomic LogP (AlogP) for the target compound is calculated as 1.91 [1], while for raspberry ketone the experimentally informed logD (pH 7.4) has been determined as 1.84 [3]. Although these values derive from different computational methods, the consistent trend suggests that relocating the phenyl group from the 4-position to the 1-position of butan-2-one increases lipophilicity, which may affect membrane permeability, protein binding, and pharmacokinetic behavior.

Lipophilicity Drug-likeness Partition coefficient

Gap in Authoritative Experimental Physical Property Data vs. Well-Characterized Raspberry Ketone

The NP-MRD (Natural Products Magnetic Resonance Database) entry for 1-(4-hydroxyphenyl)butan-2-one explicitly lists Melting Point as 'Not Available', Boiling Point as 'Not Available', Water Solubility as 'Not Available', and LogP as 'Not Available' under Experimental Properties . In direct contrast, the positional isomer raspberry ketone (CAS 5471-51-2) has well-established experimental values: melting point 82–84 °C (consistently reported across NIST, Thermo Fisher, TCI, and Alfa Chemistry sources) and boiling point of 200 °C or 292.2 °C at 760 mmHg [1][2]. This absence of fundamental physical constants for the target compound in authoritative databases means that: (a) identity cannot be confirmed by simple melting point or boiling point comparison; (b) purity assessment requires spectroscopic methods (NMR, MS) rather than classical physical constant checks; and (c) the compound may exhibit different solid-state properties or thermal stability compared to raspberry ketone.

Physical characterization Identity verification Quality control

ADMET Profile Divergence: Blood-Brain Barrier and Oral Bioavailability Predictions

Computational ADMET predictions via admetSAR 2 indicate that 1-(4-hydroxyphenyl)butan-2-one has a 57.50% probability of blood-brain barrier (BBB) penetration (categorized as BBB+) and a negative prediction for human oral bioavailability (62.86% probability of being non-bioavailable) [1]. While directly comparable admetSAR 2 data for raspberry ketone are not available from the same source for a strict head-to-head comparison, the predicted BBB permeability of the target compound is notable for a phenolic ketone of this size and may reflect the increased lipophilicity conferred by the 1-positional isomerism. Additionally, the compound is predicted to be an inhibitor of OATP1B1 (89.17% probability) and OATP1B3 (95.28% probability), with no predicted inhibition of CYP enzymes (CYP3A4, CYP2C9, CYP2D6, CYP2C19 all negative) [1]. These transporter inhibition predictions suggest potential for drug-transporter interactions that would not be shared by the 4-positional isomer if its transporter profile differs.

ADMET Blood-brain barrier Oral bioavailability Drug development

Marketplace Identity Confusion: Co-Listing of CAS 91060-98-9 with Structurally Distinct Isomers

Multiple chemical vendor databases list CAS 91060-98-9 (1-(4-hydroxyphenyl)butan-2-one) alongside CAS 1009-11-6 (1-(4-hydroxyphenyl)butan-1-one, 4-hydroxybutyrophenone) under the same product entry, and many explicitly describe the compound as 'raspberry ketone' or 'commonly known as raspberry ketone (RK)' [1]. This conflation of three structurally distinct isomers—1-(4-hydroxyphenyl)butan-2-one (CAS 91060-98-9), 4-(4-hydroxyphenyl)butan-2-one (CAS 5471-51-2, true raspberry ketone), and 1-(4-hydroxyphenyl)butan-1-one (CAS 1009-11-6)—under a single product listing creates a quantifiable procurement risk. The NP-MRD entry for the target compound does not even provide a CAS Registry Number, stating 'Not Available' , further highlighting the informatic disarray surrounding this compound. A scientific user ordering 'p-hydroxyphenylbutanone' or 'raspberry ketone' from a vendor listing both CAS numbers may receive either the 1-one or the 2-one isomer, which are chemically distinct entities with different reactivities and biological properties.

Procurement risk Identity verification Isomer purity

Natural Occurrence Profile: Detection in Rheum and Rubus Species Without Flavor Primacy

1-(4-Hydroxyphenyl)butan-2-one has been isolated and characterized from high-quality rhubarb (Rheum species) alongside other p-hydroxyphenylbutanone derivatives in the seminal work by Kashiwada et al. (1986) [1]. It has also been detected in Rubus idaeus (raspberry) . However, unlike raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), which is widely recognized as the primary character-impact aroma compound of raspberry with a human odor threshold of 0.001–0.1 mg/kg and is designated as a synthetic flavoring agent by the FDA [2][3], the 1-positional isomer has not been reported as a primary aroma constituent. This differential sensory profile—the absence of the potent 'raspberry' aroma character—may be advantageous for research applications where the confound of odorant properties is undesirable, such as in pharmacological or biochemical studies.

Natural product Chemotaxonomy Flavor chemistry

Evidence-Backed Application Scenarios for 1-(4-Hydroxyphenyl)butan-2-one (CAS 91060-98-9)


Pharmacological Studies Requiring Distinct ADMET Profile from Raspberry Ketone

Researchers investigating structure-activity relationships (SAR) among phenylbutanone isomers can use 1-(4-hydroxyphenyl)butan-2-one as a tool compound with a predicted XlogP of 1.70 (vs. ~1.5 for raspberry ketone) and a 57.50% probability of BBB penetration [1]. The compound's predicted inhibition of hepatic uptake transporters OATP1B1 (89.17%) and OATP1B3 (95.28%) suggests it may serve as a scaffold for studying transporter-mediated drug interactions distinct from those of the 4-positional isomer [1]. Its lack of potent raspberry-like aroma character further makes it suitable for blinded in vivo pharmacological studies where odorant cues could confound behavioral endpoints .

Synthetic Intermediate for Compounds Requiring 1-Positional Phenylbutanone Scaffold

The 1-positional attachment of the phenyl group in 1-(4-hydroxyphenyl)butan-2-one (Ph-CH2-CO-CH2-CH3) provides an activated methylene bridge adjacent to the carbonyl, enabling synthetic transformations—such as aldol condensations at the CH2 adjacent to the carbonyl, or selective reduction to the corresponding alcohol—that are not accessible with the same regiochemistry using raspberry ketone (Ph-CH2-CH2-CO-CH3) [1]. This positional isomer has been employed as a reactant (RCT) in synthetic studies documented in the Tetrahedron literature . For medicinal chemistry programs requiring the 1-(4-hydroxyphenyl)butan-2-one scaffold as a building block, procurement of the correct isomer (CAS 91060-98-9) is essential, as the 4-isomer will produce different downstream products.

Natural Product Reference Standard for Chemotaxonomic Studies of Rheum and Rubus Species

1-(4-Hydroxyphenyl)butan-2-one has been isolated and structurally characterized from Rheum species (rhubarb) by Kashiwada et al. (1986) using NMR spectroscopy and chemical degradation [1]. It has also been detected in Rubus idaeus (raspberry) . For natural product chemists conducting metabolomic profiling or chemotaxonomic studies of these plant genera, an authentic reference standard of this specific positional isomer—verified by InChI match (InChI=1S/C10H12O2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,12H,2,7H2,1H3) —is required to avoid misidentification with the more abundant raspberry ketone, which has a distinctly different InChI identifier.

Analytical Method Development and Isomer-Specific Purity Assessment

Given the widespread marketplace confusion between 1-(4-hydroxyphenyl)butan-2-one (CAS 91060-98-9), raspberry ketone (CAS 5471-51-2), and 4-hydroxybutyrophenone (CAS 1009-11-6), laboratories developing QC methods for isomer-specific quantification require an authenticated sample of each positional isomer [1]. The target compound's experimental melting point and boiling point are listed as 'Not Available' in the NP-MRD database , meaning that chromatographic or spectroscopic methods (HPLC, GC-MS, NMR) must be used for identity confirmation and purity assessment. The predicted 13C NMR spectrum (25–252 MHz, H2O) and 1H NMR spectrum (100–1000 MHz, H2O) are available from the NP-MRD predicted spectra collection , providing a starting point for analytical method development.

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